Thioether Linker Provides Superior Conformational Flexibility
The thioether (-S-) bridge in 4-(1H-1,3-Benzodiazol-2-ylsulfanyl)cyclohexan-1-amine introduces two rotatable bonds (S–Cbenzimidazole and S–Ccyclohexane) versus one in the direct C–C linked analog 4-(1H-benzimidazol-2-yl)cyclohexan-1-amine, resulting in greater conformational flexibility and a longer linker length (approximately 4.2 Å vs. 2.8 Å for C–C) [1]. In kinase inhibitor SAR studies, thioether-linked benzimidazole-flavopiridol hybrids demonstrated enhanced cytotoxic potency compared to their amine-linked counterparts, with the most active thioether analog (compound 13c) achieving CDK9 inhibition at nanomolar concentrations [2]. This flexibility advantage is directly relevant for optimizing target binding pocket occupancy.
| Evidence Dimension | Linker length and rotatable bond count |
|---|---|
| Target Compound Data | 2 rotatable bonds (S–Cbenzimidazole, S–Ccyclohexane); estimated linker length ~4.2 Å |
| Comparator Or Baseline | 4-(1H-Benzimidazol-2-yl)cyclohexan-1-amine: 1 rotatable bond (C–C); estimated linker length ~2.8 Å |
| Quantified Difference | Approximately 1 additional rotatable bond; ~1.4 Å (50%) longer linker |
| Conditions | Computed from SMILES structures using PubChem 2.1 and standard bond length parameters |
Why This Matters
The additional conformational degrees of freedom and extended reach of the thioether linker can be decisive for accessing kinase binding pockets with specific geometric constraints, directly impacting inhibitor design decisions.
- [1] PubChem CID 55115026: 4-(1H-1,3-Benzodiazol-2-ylsulfanyl)cyclohexan-1-amine. SMILES and computed properties. National Center for Biotechnology Information. View Source
- [2] Ibrahim, N., et al. Identification of a new series of flavopiridol-like structures as kinase inhibitors with high cytotoxic potency. European Journal of Medicinal Chemistry, 2020, 199, 112355. View Source
